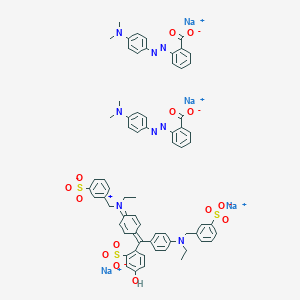

Methyl purple

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl purple, also known as methylthioninium chloride, is a synthetic dye which has been used in various scientific applications since its discovery in the late 19th century. It is a reddish-violet dye that is used in a wide range of laboratory experiments and medical applications, including research into biochemistry, physiology, and molecular biology. The dye is also used in the development of new drugs and medical treatments.

Applications De Recherche Scientifique

Photosynthetic Electron Transfer Studies

Methyl purple has been highlighted as an exceptionally sensitive monitor of photosystem I activity in chloroplasts, offering significant implications for studies in photosynthetic electron transfer and bioenergetics. Its sensitivity to redox changes allows for a deeper understanding of the photosynthetic processes, with detailed synthesis procedures and the determination of physical properties such as molar absorption coefficients and oxidation-reduction midpoint potentials over a range of pH values provided for further research utilization (Graan, Ort, & Prince, 1985).

Molecular Dynamics and Protein Studies

This compound's utility extends beyond photosynthesis research into molecular dynamics, particularly in the study of protein behaviors. For example, its role in neutron scattering experiments to elucidate the dynamics of methyl group rotations in proteins offers direct evidence of molecular movement, contributing significantly to our understanding of protein structure and function (Wood et al., 2010).

Chromogenic Substrate Development

The development of 'this compound'-β-galactoside as a chromogenic substrate for β-galactosidase illustrates this compound's application in biochemistry. This substrate exhibits a significant color shift upon enzymatic hydrolysis, demonstrating its potential for visualizing enzyme activity in various biological and clinical research applications (CoreyPaul, 1993).

Electromaterials Science

In the field of electromaterials, this compound has been used to explore electrochromicity. The incorporation of this compound into layered films with Prussian Blue and Nafion demonstrates a new approach to achieving polychromicity, including a purple color state. This research opens avenues for developing advanced materials for electronic displays and devices (Mortimer, 1991).

Environmental Chemistry and Water Treatment

This compound's role extends to environmental chemistry, where it serves as a model compound in studies investigating the photochemical removal of organic dyes from wastewater. This research contributes to developing efficient and sustainable methods for water treatment, highlighting the compound's significance in addressing environmental pollution (Mais et al., 2020).

Safety and Hazards

Methyl purple may cause slight irritation to the eyes and skin . Inhalation is not expected to require first aid, but if necessary, one should be moved to fresh air . In case of ingestion, dilution with water or milk is recommended . It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Orientations Futures

Methyl purple has various applications in fields like aquaculture, boiler water, cooling water, groundwater, industrial wastewater, membrane protection, municipal water, potable water, pre-treatment, primary treatment, QA/QC lab, recreation/pool, secondary treatment, source water, steam cycle, and tertiary treatment . Its future directions could involve further exploration of these applications and potential new uses.

Mécanisme D'action

Mode of Action

Methyl purple operates by changing its color based on the pH of the environment. In acidic conditions (pH less than 4.8), it appears purple, while in more basic or alkaline conditions (pH greater than 5.4), it turns green . This color change is due to the shift in equilibrium between the ionized and non-ionized forms of this compound in response to the hydronium ion concentration .

Biochemical Pathways

The color change it exhibits in response to pH changes can be used to monitor the progress of reactions that produce or consume H+ ions .

Result of Action

The primary observable result of this compound’s action is a color change in response to changes in pH. This allows it to serve as a visual indicator of acidity or alkalinity in a solution . In addition, it acts as an antimicrobial agent .

Action Environment

The action of this compound is highly dependent on the pH of its environment. Its effectiveness as a pH indicator and its stability can be influenced by factors such as temperature, presence of other ions, and the concentration of the this compound itself .

Analyse Biochimique

Molecular Mechanism

The molecular mechanism of Methyl purple primarily involves its response to changes in pH. In acidic conditions (pH less than 4.0), this compound exists in a protonated form and appears yellow. As the pH increases (between 4.0 and 5.4), this compound deprotonates and changes to a purple color . This color change is due to the different light absorption properties of the protonated and deprotonated forms of this compound.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its stability. This compound is a stable compound and does not degrade significantly over time under normal storage conditions

Propriétés

IUPAC Name |

tetrasodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H36N2O10S3.2C15H15N3O2.4Na/c1-3-38(24-26-7-5-9-33(21-26)50(41,42)43)30-15-11-28(12-16-30)37(35-20-19-32(40)23-36(35)52(47,48)49)29-13-17-31(18-14-29)39(4-2)25-27-8-6-10-34(22-27)51(44,45)46;2*1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15(19)20;;;;/h5-23H,3-4,24-25H2,1-2H3,(H3,41,42,43,44,45,46,47,48,49);2*3-10H,1-2H3,(H,19,20);;;;/q;;;4*+1/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJVTYXLOYTWPD-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=C(C=C(C=C5)O)S(=O)(=O)[O-].CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H62N8Na4O14S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Available as aqueous indicator solution; [MSDSonline] |

Source

|

| Record name | Methyl purple | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1971 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1340-02-9 |

Source

|

| Record name | Methyl purple | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001340029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol](/img/structure/B71982.png)